REACTION_CXSMILES
|
[C:1]([C:4]1[NH:5][CH:6]=[NH+:7][C:8]=1[O-:9])(=[O:3])[NH2:2].C(=O)([O-])[O-].[Na+].[Na+].[CH2:16]1[O:27][C:26]2[CH:25]=[CH:24][C:20]([C:21](Cl)=[O:22])=[CH:19][C:18]=2[O:17]1>C1(C)C=CC=CC=1>[CH2:16]1[O:27][C:26]2[CH:25]=[CH:24][C:20]([C:21]([O:9][C:8]3[N:7]=[CH:6][NH:5][C:4]=3[C:1](=[O:3])[NH2:2])=[O:22])=[CH:19][C:18]=2[O:17]1 |f:1.2.3|
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
C(N)(=O)C=1NC=[NH+]C1[O-]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
7.38 g
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(C(=O)Cl)C=CC2O1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
was stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
FILTRATION
|
Details
|
Then the separated crystals were filtered off
|
Type
|
WASH
|
Details
|
washed with water and toluene
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C(C(=O)OC=3N=CNC3C(N)=O)C=CC2O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |